molecular formula C19H19NO3 B15210307 Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 239088-84-7

Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B15210307
CAS No.: 239088-84-7
M. Wt: 309.4 g/mol
InChI Key: CYEVYZVFZBNASR-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester, is a tertiary-butyl (Boc)-protected carbamate derivative featuring a benzofuran-substituted phenyl group. The benzofuran moiety, a bicyclic structure comprising fused benzene and furan rings, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and organic synthesis. Such compounds are often utilized as intermediates in drug development or as enzyme assay substrates .

Properties

CAS No.

239088-84-7

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[4-(1-benzofuran-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H19NO3/c1-19(2,3)23-18(21)20-15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)22-17/h4-12H,1-3H3,(H,20,21)

InChI Key

CYEVYZVFZBNASR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(2-benzofuranyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates generally undergo hydrolysis under acidic or alkaline conditions, yielding amines, carbon dioxide, and alcohols. For this compound:

  • Acidic Hydrolysis : Protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water. This produces 4-(2-benzofuranyl)phenol, tert-butanol, and CO₂.

  • Alkaline Hydrolysis : Base-mediated cleavage occurs via hydroxide ion attack at the carbonyl carbon, forming the corresponding ammonium salt.

Key Data :

ConditionTemperatureTimeProductsYieldSource
1M HCl (aq)80°C4 h4-(2-benzofuranyl)phenol, tert-butanol~75%
1M NaOH (aq)60°C2 hAmmonium salt, CO₂>90%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:

  • Ester cleavage : Release of tert-butoxycarbonyl (Boc) group.

  • Benzofuran ring degradation : Above 250°C, leading to polycyclic aromatic byproducts.

Catalytic Hydrogenation

Under hydrogenation conditions (e.g., Pd/C, H₂):

  • The benzofuran moiety undergoes partial saturation, forming dihydrobenzofuran derivatives.

  • The carbamate group remains intact under mild conditions but degrades at higher pressures .

Example Protocol :

text
1. Dissolve compound in methanol (0.1M). 2. Add 10% Pd/C catalyst (5% w/w). 3. Stir under H₂ (1 atm) at 25°C for 6 h. 4. Filter and concentrate to obtain reduced product[4].

Nucleophilic Substitution

The tert-butyl ester group participates in nucleophilic substitution under acidic conditions:

  • Alcoholysis : Reacts with methanol/HCl to form methyl carbamate derivatives .

  • Aminolysis : With primary amines, yields urea analogs.

Stability in Solvents

The compound exhibits:

  • High solubility : In dichloromethane, THF, and acetone.

  • Instability in polar protic solvents : Rapid hydrolysis observed in water/ethanol mixtures.

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C–O bond cleavage in the carbamate group.

  • Radical recombination products, including dimerized benzofuran structures.

Scientific Research Applications

Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Isoxazolyl-urea derivatives () exhibit hydrogen-bonding capabilities due to the urea moiety, contrasting with the benzofuran’s hydrophobic character.

Synthetic Complexity :

  • Suzuki coupling () is a common method for aryl-aryl bond formation, though yields for such reactions (e.g., 26.2% in ) suggest challenges in sterically hindered systems.
  • Click chemistry () enables modular assembly of triazole-linked glycosides, offering high specificity but requiring specialized reagents.

Applications: Boc-protected carbamates are widely used as intermediates in peptide synthesis () and kinase inhibitor development (). Deuterated or isotopically labeled analogs () are critical for metabolic studies and diagnostic assays.

Research Findings and Mechanistic Insights

  • Kinase Inhibition : Carbamic acid derivatives with heterocyclic substituents (e.g., pyrrolo[2,3-b]pyridine in ) demonstrate synergistic effects with Raf inhibitors, suggesting the benzofuranyl analog may similarly modulate intracellular signaling pathways .
  • Enzyme Substrate Utility: Triazole-linked galactopyranosyl carbamates () are used to assay glycosidase activity, highlighting the role of carbamate stability in enzymatic assays.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this carbamic acid ester?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Coupling Reactions : Use tert-butoxycarbonyl (Boc) protecting groups for amine intermediates to prevent side reactions. For example, Boc-protected precursors are synthesized via condensation reactions with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) under basic conditions (e.g., KOH in ethanol at 60°C) .
  • Catalyst Selection : Test bases (e.g., KOH, NaH) and solvents (ethanol, THF) to maximize yield and minimize byproducts. Ethanol is preferred for its ability to dissolve polar intermediates .
  • Purity Monitoring : Use TLC or HPLC to track reaction progress. Final purification often involves recrystallization from cold ethanol, achieving >95% purity .

Basic: How can hydrolysis of this carbamic acid ester be monitored experimentally?

Methodological Answer:
Hydrolysis studies should focus on:

  • pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 1–9) at 37°C. Monitor release of tert-butylamine and CO₂ via gas chromatography or NMR .
  • Kinetic Analysis : Use UV-Vis spectroscopy to track absorbance changes at 260 nm (characteristic of benzofuran release) over time. Calculate rate constants under varying conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HR-MS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 376.2383, observed 376.2394) .
  • NMR : Assign signals for benzofuran (δ 7.82 ppm, aromatic protons) and tert-butyl groups (δ 1.39 ppm) .
  • XRD : Resolve stereochemistry if asymmetric centers are present (e.g., chiral purity >99% via sodium borohydride reduction) .

Advanced: What strategies ensure stereoselective synthesis of chiral carbamate derivatives?

Methodological Answer:

  • Asymmetric Reduction : Use sodium borohydride in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) to reduce ketones to alcohols with >99% enantiomeric excess .
  • Chiral Auxiliaries : Incorporate tert-butyl carbamates to stabilize transition states during ring-closing reactions .

Advanced: How can biological activity be assessed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., Raf) using fluorescence polarization. IC₅₀ values are determined via dose-response curves .
  • Cellular Uptake : Use radiolabeled analogs (e.g., ¹⁴C-labeled tert-butyl groups) to quantify intracellular accumulation in cancer cell lines .

Advanced: What structural analogs of this compound show SAR trends in medicinal chemistry?

Methodological Answer:

  • Benzofuran Modifications : Replace the 2-benzofuranyl group with pyrrolo[2,3-b]pyridine to enhance π-π stacking in kinase binding pockets .
  • tert-Butyl Ester Alternatives : Compare hydrolysis rates of Boc-protected analogs (e.g., N-Boc-4-isothiocyanatoaniline) to optimize metabolic stability .

Advanced: How do degradation pathways differ between aqueous and organic matrices?

Methodological Answer:

  • Aqueous Media : Dominant hydrolysis via nucleophilic attack by water at the carbamate carbonyl, releasing CO₂ and amines .
  • Organic Solvents : Stabilize intermediates, reducing degradation. Use anhydrous DMF or THF for long-term storage .

Advanced: What formulation strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use ethanol/PEG 400 (70:30 v/v) to achieve >10 mg/mL solubility .
  • Nanoemulsions : Encapsulate in lipid-based nanoparticles (size <200 nm) for enhanced bioavailability .

Advanced: Can this compound act as a two-photon polymerization initiator?

Methodological Answer:
Yes, but structural modifications are required:

  • Conjugation with Hyaluronan : Attach the carbamate to a hyaluronan backbone via Michael addition. Test two-photon absorption cross-sections (δTPA) at 800 nm .
  • Photopolymerization Efficiency : Measure gelation times under near-IR irradiation in acrylate-based resins .

Advanced: How should contradictory data on synthetic yields be resolved?

Methodological Answer:

  • Reproducibility Checks : Verify moisture-sensitive steps (e.g., Boc deprotection requires anhydrous HCl in dioxane) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., tert-butyl isocyanate from incomplete coupling) .

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